(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-3-methyl-butyramide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dichlorobenzyl moiety, and an amino group attached to a butyramide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl intermediate: This step involves the reaction of 2,3-dichlorobenzoyl chloride with an appropriate amine to form the dichlorobenzyl intermediate.
Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropylamine under controlled conditions to introduce the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-3-methyl-butyramide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzoyl chloride: A precursor used in the synthesis of the target compound.
2,3-Dichlorobenzyl cyanide: Another related compound with similar structural features.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-3-methyl-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and dichlorobenzyl moieties contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-9(2)14(18)15(20)19(11-6-7-11)8-10-4-3-5-12(16)13(10)17/h3-5,9,11,14H,6-8,18H2,1-2H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXBMRQNZSKIRQ-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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